![molecular formula C21H20N2O6S2 B2815708 (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 875302-81-1](/img/structure/B2815708.png)
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C21H20N2O6S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Effects
The scientific research on derivatives of thioxothiazolidin-4-one, which share a structural similarity with (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, has demonstrated promising anticancer and antiangiogenic effects. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumor (EAT), while also manifesting strong antiangiogenic effects and suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
Another study focused on the synthesis of thiazolidinone derivatives, exploring their anticancer effects. These compounds, particularly 5e and 5f, displayed moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. The study highlighted the critical role of electron-donating groups on the thiazolidinone moiety for anticancer properties, with compounds inducing cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009).
Anti-leishmanial Activity
Derivatives of nitroaromatic compounds have been synthesized and evaluated for their in vitro ability to inhibit the growth of Leishmania infantum, with some compounds showing potential as anti-leishmanicidal drugs. The study underscores the importance of the electroactive nitro group in biological activity, suggesting a promising avenue for veterinary applications in treating Leishmaniasis (Dias et al., 2015).
Fluorescent Compound for Co2+ Detection
Research has also led to the synthesis of a new fluorescent compound with selective quenching effects for Co2+, indicating its potential as a fluorescent chemical sensor for cobalt ions. This compound demonstrates the versatility of thioxothiazolidin derivatives in applications beyond pharmacological activities, extending into chemical sensing (Li Rui-j, 2013).
properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-3-4-5-15(20(25)26)22-19(24)18(31-21(22)30)11-14-8-9-17(29-14)13-7-6-12(2)16(10-13)23(27)28/h6-11,15H,3-5H2,1-2H3,(H,25,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJDNVCADYHHGG-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.